![molecular formula C20H19ClN4O4 B2971563 (E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1310355-89-5](/img/structure/B2971563.png)
(E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Description
(E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H19ClN4O4 and its molecular weight is 414.85. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Spectroscopic Analysis
Compounds with structures related to the queried chemical have been synthesized and characterized using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and ESI-MS. These methods confirm the molecular structure and help in understanding the chemical and physical properties of these compounds. For example, studies have shown the synthesis of similar compounds and their characterization, revealing insights into their structural and electronic configurations, which are crucial for their reactivity and potential applications in medicinal chemistry and materials science (Karrouchi et al., 2021).
Molecular Docking Studies
Molecular docking studies are pivotal in understanding how these compounds interact with biological targets, which is essential for drug design and discovery. Research has demonstrated the ability of these compounds to bind with specific proteins, suggesting their potential as therapeutic agents. For instance, certain derivatives have been designed as potential anti-diabetic agents based on docking results, indicating their ability to interact effectively with target proteins involved in diabetes (Karrouchi et al., 2021).
Biological Activities
Several studies have explored the biological activities of such compounds, including their antimicrobial, antiviral, and anticancer properties. For example, some derivatives have shown significant activity against specific cancer cell lines, suggesting their potential in cancer therapy (Zheng et al., 2009). Moreover, the antiviral and antimicrobial activities of these compounds have been investigated, with some showing promising results against particular strains of viruses and bacteria, highlighting their potential in treating infectious diseases (Dawood et al., 2011).
Corrosion Inhibition
These compounds have also been studied for their potential as corrosion inhibitors, which is vital for protecting metals in industrial applications. Research has shown that certain derivatives can effectively inhibit corrosion in specific conditions, offering a promising approach to extending the lifespan of metal components (Paul et al., 2020).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4/c1-27-17-8-12(9-18(28-2)19(17)29-3)11-22-25-20(26)16-10-15(23-24-16)13-6-4-5-7-14(13)21/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDVCCYUONJSLI-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide |
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